2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a biphenyl core substituted with a pyrrolidinylsulfonyl group and an aldehyde functional group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a sulfonyl chloride derivative.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Pyrrolidine, sulfonyl chloride derivatives
Major Products
Oxidation: 2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. These interactions can influence various biological pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242): A κ-opioid receptor antagonist with high affinity for human, rat, and mouse KOR.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings that exhibit diverse biological activities.
Uniqueness
2’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a biphenyl core, pyrrolidinylsulfonyl group, and aldehyde functional group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO3S/c19-13-14-7-9-15(10-8-14)16-5-1-2-6-17(16)22(20,21)18-11-3-4-12-18/h1-2,5-10,13H,3-4,11-12H2 |
InChI Key |
BTKUAPYQFWWZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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